Human neutral insulin is produced endogenously in the pancreatic beta cells of the islets of Langerhans. It can also be synthetically manufactured using recombinant DNA technology, which allows for the production of insulin that is structurally identical to naturally occurring human insulin.
Human neutral insulin belongs to a class of hormones known as peptide hormones. It is classified based on its structure and function, specifically as a polypeptide consisting of 51 amino acids arranged in two chains (A and B) linked by disulfide bonds. This classification highlights its role in metabolic regulation and its mechanism of action through receptor binding.
The synthesis of human neutral insulin can be accomplished through various methods, including:
In recombinant DNA technology, the process begins with the extraction of mRNA from pancreatic cells, followed by reverse transcription to create complementary DNA. This DNA is then cloned into expression vectors, which are introduced into host cells (e.g., Escherichia coli). The cells are cultured, and upon induction, they produce proinsulin, which undergoes enzymatic cleavage to yield active insulin.
The molecular structure of human neutral insulin consists of two chains: the A chain (21 amino acids) and the B chain (30 amino acids), connected by disulfide bridges. The specific sequence of amino acids is critical for its biological activity and receptor binding capability.
The molecular weight of human neutral insulin is approximately 5808 Da. The three-dimensional structure has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing a characteristic folding pattern that is essential for its function.
Human neutral insulin participates in several biochemical reactions:
The conversion from proinsulin to insulin involves specific enzymatic reactions facilitated by prohormone convertases that cleave at designated sites within the proinsulin molecule. This processing occurs primarily in the Golgi apparatus and secretory granules.
Human neutral insulin exerts its effects by binding to specific receptors on target cells, primarily muscle and adipose tissues. This binding activates a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and lipid metabolism.
The binding affinity of human neutral insulin for its receptor is influenced by factors such as concentration and pH. Studies have shown that receptor activation leads to increased phosphotyrosine levels within cells, which correlates with enhanced glucose transport activity.
Human neutral insulin has several critical applications in medicine and research:
The quest to isolate insulin began with pivotal late-19th century physiological insights. In 1889, Joseph von Mering and Oskar Minkowski demonstrated that total pancreatectomy in dogs induced severe diabetes mellitus, establishing the pancreas as the source of glucose regulation [1] [5]. This discovery redirected scientific attention toward pancreatic "internal secretions." Early 20th-century researchers attempted crude extracts from ground pancreatic tissue, but proteolytic enzyme degradation during extraction rendered therapies ineffective and toxic. Georg Zülzer’s 1906 "Acomatol" extract reduced glycosuria in humans but caused severe febrile reactions due to impurities [9]. Similarly, E.L. Scott’s 1911 alcohol-based extractions showed transient hypoglycemic effects in depancreatized dogs but lacked consistency [1].
Table 1: Key Pre-Insulin Experimental Attempts (1889-1920)
Researcher(s) | Year | Method | Outcome | Limitation |
---|---|---|---|---|
Joseph von Mering & Oskar Minkowski | 1889 | Canine pancreatectomy | Established pancreatic-diabetes link | No therapeutic application |
Georg Zülzer | 1906 | Aqueous pancreatic extracts ("Acomatol") | Reduced glycosuria in humans | Severe toxicity and fever |
E.L. Scott | 1911 | Alcohol-based pancreatic extracts | Transient blood glucose reduction in dogs | Unreliable efficacy |
Israel Kleiner | 1919 | Intravenous pancreatic extracts | Lowered blood glucose in dogs | Inconsistent results across subjects |
Physiologist Edward Albert Sharpey-Schafer’s 1910 hypothesis named the hypothetical substance "insulin" (from Latin insula, meaning island), attributing its origin to the islets of Langerhans [6] [8]. However, isolating functionally intact insulin remained elusive until methodological innovation overcame enzymatic degradation.
Frederick Banting’s conceptual breakthrough emerged on October 31, 1920, while reviewing Moses Barron’s work on pancreatic duct obstruction. Banting hypothesized that ligating pancreatic ducts would cause acinar cell atrophy while preserving insulin-producing islets, enabling extraction without proteolytic contamination [3] [9]. With John Macleod’s laboratory resources at the University of Toronto, Banting and Charles Best commenced experiments in May 1921. Their approach involved:
By July 30, 1921, their extract (dubbed "isletin") reduced blood glucose by 40% in a diabetic dog (Marjorie), though effects remained transient [3] [5]. Biochemist James Collip’s involvement in December 1921 proved transformative. His fractional precipitation technique using 90% ethanol and acidic buffers removed impurities while preserving bioactivity, yielding a sterile, potent injectable solution [1] [8].
Table 2: Core Contributions of the Toronto Team (1921-1922)
Researcher | Role | Key Innovation | Impact |
---|---|---|---|
Frederick Banting | Lead conceptualization | Duct ligation hypothesis | Identified method to bypass trypsin damage |
Charles Best | Physiology & biochemistry | Developed blood glucose assays; extraction protocols | Quantified metabolic outcomes |
James Collip | Purification biochemistry | Ethanol fractionation; pH-controlled crystallization | Achieved non-toxic, therapeutically viable insulin |
On January 23, 1922, Collip’s refined extract was administered to Leonard Thompson, a 14-year-old with type 1 diabetes. The injection reduced blood glucose from 520 mg/dL to 120 mg/dL within 24 hours, eliminated ketonuria, and restored clinical stability—marking the first successful human use [1] [8].
Rapid scaling of insulin production faced formidable hurdles:
George Walden’s 1923 isoelectric precipitation method revolutionized standardization. By adjusting pH to insulin’s isoelectric point (pH 5.4), impurities remained soluble while insulin crystallized, reducing batch variability to <10% [1] [5]. This enabled Eli Lilly’s first commercial insulin (Iletin®) in October 1923. Parallel innovations emerged globally: August Krogh established Nordisk Insulin Laboratory in Denmark using Toronto’s technology, while Britain’s Medical Research Council initiated domestic production [1] [8].
Table 3: Early Industrial Production Challenges & Solutions (1922-1925)
Challenge | Solution | Entity Involved | Outcome |
---|---|---|---|
Low yield per pancreas | Optimization of frozen tissue processing | Eli Lilly & Co. | 5x increase in yield |
Potency variation (25% between batches) | Isoelectric precipitation (pH 5.4) | George Walden (Lilly) | Standardized potency (≤10% variation) |
High alcohol costs | Government tax exemptions for denatured ethanol | UK Customs and Excise | Cost reduction by 70% |
The 1923 Nobel Prize in Physiology or Medicine awarded to Frederick Banting and John Macleod ignited controversy. Banting protested Best’s exclusion, sharing his prize money with him; Macleod split his with Collip [3] [8]. Beyond clinical impact, insulin’s biochemical purity catalyzed foundational scientific advances:
Insulin’s discovery exemplified translational medicine, transitioning from concept to life-saving therapy in under three years. Its legacy persists in recombinant DNA analogs and ongoing research into glucose-responsive "smart" insulins [9]. As Banting declared, insulin belonged not to individuals, but to humanity—a ethos materialized through the Toronto team’s $1 patent sale to universalize access [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1